molecular formula C7H7O5P B083315 3-Phosphonobenzoic acid CAS No. 14899-31-1

3-Phosphonobenzoic acid

Cat. No.: B083315
CAS No.: 14899-31-1
M. Wt: 202.1 g/mol
InChI Key: ZKKXCRILZNBJJM-UHFFFAOYSA-N
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Description

3-Phosphonobenzoic acid is an organic compound with the molecular formula C7H7O5P It is characterized by the presence of a phosphonic acid group attached to the benzene ring at the meta position

Scientific Research Applications

Safety and Hazards

The safety data sheet for 3-Phosphonobenzoic acid indicates that it is a hazardous substance. It has been assigned the signal word “Danger” and is associated with hazard statements H314-H290 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Mechanism of Action

Target of Action

3-Phosphonobenzoic acid (3-H3pbc) is primarily used as a ligand to build zeolite-like metal–organic frameworks (ZMOFs) . The primary targets of this compound are the metal ions, such as Zn2+, which it interacts with to form these frameworks .

Mode of Action

The compound interacts with its targets through a controlled assembly process. When Zn2+ ions are combined with the ligand 3-H3pbc, it results in two distinct structures with zeolitic topologies of MER and RHO . The framework consists of double crankshaft chains formed by alternating ZnO4 and O3PC tetrahedra that are cross-linked by 3-pbc to generate a three-dimensional zeolitic open-framework .

Biochemical Pathways

It’s known that the compound plays a significant role in the formation of metal-organic frameworks . These frameworks have potential applications in various fields, including catalysis, gas storage, and drug delivery .

Pharmacokinetics

The compound’s ability to form stable structures with metal ions suggests it could have interesting pharmacokinetic properties .

Result of Action

The result of the action of this compound is the formation of stable, zeolite-like metal–organic frameworks . These frameworks have potential applications in various fields, including catalysis, gas storage, and drug delivery .

Action Environment

The action of this compound is influenced by environmental factors such as the presence of metal ions and the conditions under which the assembly process occurs . The stability and efficacy of the resulting frameworks can also be affected by these factors .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Phosphonobenzoic acid can be synthesized through several methods. One common approach involves the reaction of 3-bromobenzoic acid with triethyl phosphite, followed by hydrolysis. The reaction typically proceeds under reflux conditions in the presence of a suitable solvent such as toluene. The hydrolysis step is usually carried out using aqueous hydrochloric acid to yield the final product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions: 3-Phosphonobenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: 3-Phosphonobenzoic acid is unique due to its meta substitution pattern, which influences its chemical reactivity and interaction with other molecules. This positional isomerism can lead to different physical and chemical properties compared to its ortho and para counterparts .

Properties

IUPAC Name

3-phosphonobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7O5P/c8-7(9)5-2-1-3-6(4-5)13(10,11)12/h1-4H,(H,8,9)(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKKXCRILZNBJJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)P(=O)(O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7O5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80325127
Record name 3-Phosphonobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80325127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14899-31-1
Record name NSC408732
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408732
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Phosphonobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80325127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Phosphonobenzoic Acid
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URL https://echa.europa.eu/information-on-chemicals
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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